methyl 3-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative characterized by a fused bicyclic core modified with a sulfanylidene group, a methyl carboxylate moiety, and a benzylpiperidinyl carbamoylmethyl substituent. The molecular formula is C₂₄H₂₅N₅O₄S, with a molecular weight of 487.55 g/mol . Its structural complexity arises from functional groups that enable diverse biological interactions, including hydrogen bonding (via the carbamoyl and sulfanylidene groups) and hydrophobic interactions (via the benzyl and piperidine moieties).
Synthesis: The compound is synthesized via multi-step reactions involving:
Condensation of piperidine derivatives with quinazoline precursors.
Introduction of the sulfanylidene group through thiolation reactions.
Final esterification to incorporate the methyl carboxylate .
Key analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm purity and structural integrity .
Properties
IUPAC Name |
methyl 3-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)17-7-8-19-20(13-17)26-24(33)28(22(19)30)15-21(29)25-18-9-11-27(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29)(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINUQJMLTFVLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally related analogs:
Structural and Functional Insights
Core Modifications: The tetrahydroquinazoline core is shared across analogs, but substituents dictate activity. For example, the benzylpiperidinyl group in the target compound enhances blood-brain barrier penetration compared to phenyl or pyrimidine derivatives . Sulfanylidene vs.
Biological Activity Trends :
- Anticancer : Piperidine/piperazine-containing derivatives (e.g., ) show higher apoptosis induction than sulfonamide-based compounds (e.g., ) due to improved enzyme inhibition (e.g., topoisomerase II) .
- Antimicrobial : Chlorophenyl or benzyl substituents (e.g., ) enhance membrane disruption in Gram-positive bacteria compared to unsubstituted analogs .
Synthetic Complexity :
- The target compound requires 7–8 synthetic steps with stringent pH/temperature control, whereas simpler analogs like sulfanilamide are synthesized in 2–3 steps .
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